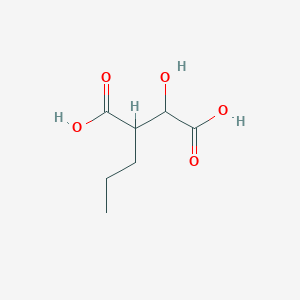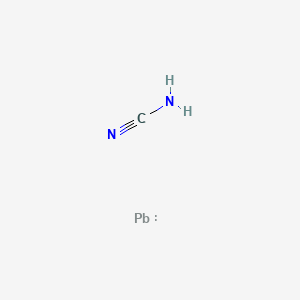
Lead cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead cyanamide, with the chemical formula PbNCN, is a compound that has garnered interest due to its unique properties and potential applications. It is a member of the cyanamide family, which is characterized by the presence of a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is known for its role in various chemical reactions and its potential use in industrial and scientific applications.
Mécanisme D'action
Target of Action
Lead cyanamide (PbNCN) is primarily targeted as a p-type semiconductor . It has been synthesized by solid-state metathesis between PbCl2 and Na2NCN in a 1:1 molar ratio . The primary role of PbNCN is to act as a photocathode for reductive reactions in photoelectrochemical cells .
Mode of Action
The interaction of PbNCN with its targets is primarily through its electronic structure. Electronic-structure calculations of HSE06 density-functional type reveal PbNCN to be an indirect semiconductor with a band gap of 2.4 eV . This band gap is in remarkable quantitative agreement with the measured value . Mott–Schottky experiments demonstrate PbNCN to be a p-type semiconductor with a flat-band potential of 2.3 eV vs. the reversible hydrogen electrode (RHE), which is commonly used to estimate the value of the valence band edge position .
Biochemical Pathways
Lead toxicity is known to disrupt plant metabolic homeostasis and key structural elements . In human cells, lead toxicity has been shown to affect cytokine production and gene expression .
Pharmacokinetics
These properties can significantly impact the compound’s efficacy and safety .
Result of Action
The result of PbNCN’s action is primarily observed in its application as a photocathode for reductive reactions in photoelectrochemical cells . This provides the first experimental evidence that MNCN compounds can be applied in this manner .
Analyse Biochimique
Cellular Effects
Lead cyanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and metal ion homeostasis. This compound can disrupt normal cell signaling by altering the phosphorylation states of key signaling proteins, leading to changes in cellular responses. Additionally, this compound impacts cellular metabolism by interfering with metabolic enzymes, which can result in altered energy production and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to structural and functional changes. For example, this compound can form complexes with DNA, causing strand breaks or inhibiting replication and transcription processes. It also affects enzyme activity by binding to metal cofactors or active sites, thereby modulating their catalytic functions. These molecular interactions are critical for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with cumulative effects on cellular function, including persistent alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or stress responses. At higher doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level triggers significant adverse outcomes. Understanding these dosage effects is crucial for assessing the safety and efficacy of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. It can influence the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation by modulating the activity of key metabolic enzymes. For instance, this compound can inhibit enzymes in the TCA cycle, leading to reduced energy production and accumulation of metabolic intermediates. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments. This compound’s localization and accumulation can affect its activity and function, influencing its overall impact on cellular processes. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s behavior in biological systems .
Méthodes De Préparation
Lead cyanamide can be synthesized through a solid-state metathesis reaction. This involves reacting lead chloride (PbCl₂) with sodium cyanamide (Na₂NCN) in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions, and the structure of the resulting this compound is confirmed through techniques such as Rietveld refinement of X-ray data .
Analyse Des Réactions Chimiques
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Coordination Chemistry: This compound can form complexes with various metals, which is significant in coordination chemistry.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lead cyanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, although this is still in the exploratory stages.
Comparaison Avec Des Composés Similaires
Lead cyanamide can be compared with other cyanamide compounds such as calcium cyanamide (CaNCN) and sodium cyanamide (Na₂NCN). While all these compounds share the NCN connectivity, this compound is unique due to its specific interactions with lead.
Similar compounds include:
Calcium cyanamide (CaNCN): Used primarily as a fertilizer and in the production of other chemicals.
Sodium cyanamide (Na₂NCN): Used in various chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
20837-86-9 |
|---|---|
Formule moléculaire |
CH2N2Pb+2 |
Poids moléculaire |
249 g/mol |
Nom IUPAC |
cyanamide;lead(2+) |
InChI |
InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |
Clé InChI |
HBROYSQCJFVOHF-UHFFFAOYSA-N |
SMILES |
C(#N)N.[Pb] |
SMILES canonique |
C(#N)N.[Pb+2] |
Description physique |
DryPowder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





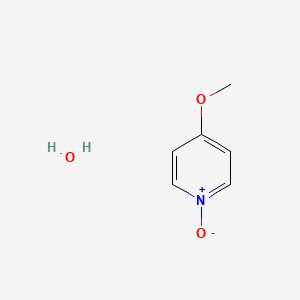
![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)
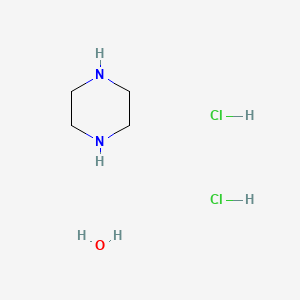
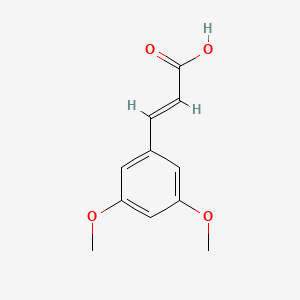
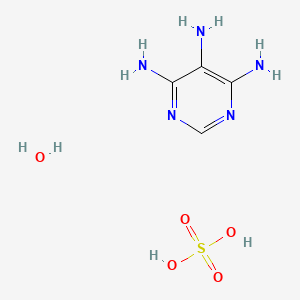
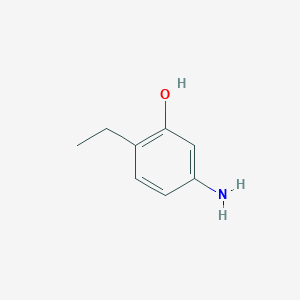
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)
